Sodium 2-hydroxydodecane-1-sulphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

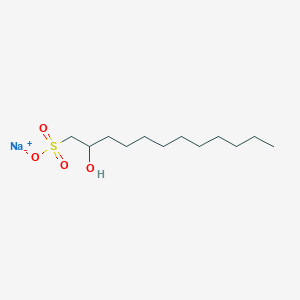

Sodium 2-hydroxydodecane-1-sulphonate is a useful research compound. Its molecular formula is C12H25NaO4S and its molecular weight is 288.38 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Surfactants and Detergents

2.1 Surfactant Properties

Sodium 2-hydroxydodecane-1-sulphonate is primarily used in the formulation of surfactants due to its mildness on skin and effectiveness in both soft and hard water. It is particularly valuable in personal care products such as shampoos and body washes, where it serves to enhance foaming properties while being gentle on sensitive skin .

2.2 Detergent Formulations

In detergent formulations, this compound contributes to the cleaning efficacy by reducing surface tension, thereby improving the wetting properties of the solution. Its amphoteric nature allows it to stabilize emulsions, making it suitable for use in various cleaning products .

Biomedical Applications

3.1 Pharmaceutical Uses

This compound has been explored for its potential in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. Its role as a biological buffer is significant; it aids in maintaining pH levels within formulations, which is crucial for the stability and efficacy of pharmaceuticals .

3.2 Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonates, including this compound, exhibit antimicrobial properties. This makes them candidates for use in topical formulations aimed at preventing infections .

Industrial Applications

4.1 Electroplating

The addition of this compound to electroplating baths has been shown to improve the quality of metal coatings by allowing higher current densities with reduced concentrations compared to traditional agents like methane sulfonic acid .

4.2 Ion Pair Chromatography

In analytical chemistry, this compound is utilized as an ion-pairing agent in chromatography techniques. This application enhances the separation of ionic compounds, facilitating more accurate analytical results .

Case Study 1: Surfactant Efficacy in Personal Care Products

A study evaluated the performance of this compound in a shampoo formulation compared to conventional surfactants. The results demonstrated superior foaming characteristics and user satisfaction regarding skin feel post-wash .

Case Study 2: Antimicrobial Properties

Research investigating the antimicrobial activity of this compound revealed effective inhibition against several bacterial strains commonly associated with skin infections. This positions it as a promising ingredient for therapeutic formulations .

References Table

Eigenschaften

CAS-Nummer |

19327-23-2 |

|---|---|

Molekularformel |

C12H25NaO4S |

Molekulargewicht |

288.38 g/mol |

IUPAC-Name |

sodium;2-hydroxydodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-12(13)11-17(14,15)16;/h12-13H,2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |

InChI-Schlüssel |

YRYGQUYZXADJLY-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

Isomerische SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

Kanonische SMILES |

CCCCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |

Key on ui other cas no. |

128824-30-6 19327-23-2 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.